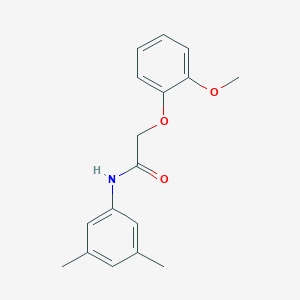
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPA is a chemical compound that belongs to the class of acetamides. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, DPA has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of DPA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain, including amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DPA is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several areas of future research that could be explored with regards to DPA. One area is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another area is to better understand its mechanism of action and how it interacts with other proteins in the brain. Finally, there is a need to explore the potential side effects of DPA and to determine the optimal dosage for therapeutic use.
In conclusion, DPA is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. While its mechanism of action is not fully understood, it has been shown to have a number of biochemical and physiological effects, particularly in the field of neuroscience. There are several areas of future research that could be explored to better understand the potential therapeutic applications of DPA.
Méthodes De Synthèse
DPA is synthesized through a multistep process that involves the reaction of 3,5-dimethylphenylamine with 2-methoxyphenol. The resulting product is then reacted with chloroacetyl chloride to form the final compound.
Applications De Recherche Scientifique
DPA has been studied for its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-7-5-4-6-15(16)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Clé InChI |
DOWMXGNPJUMILH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B258946.png)

![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)


![2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)